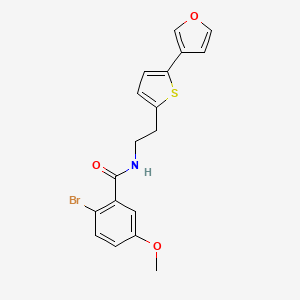

2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methoxybenzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S/c1-22-13-2-4-16(19)15(10-13)18(21)20-8-6-14-3-5-17(24-14)12-7-9-23-11-12/h2-5,7,9-11H,6,8H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLVDPLBELBVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methoxybenzamide, with the CAS number 2034498-18-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a bromine atom, a furan ring, a thiophene ring, and a methoxybenzamide moiety, which contribute to its unique chemical properties and biological interactions.

The molecular formula of this compound is with a molecular weight of 406.3 g/mol. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H16BrNO3S |

| Molecular Weight | 406.3 g/mol |

| CAS Number | 2034498-18-3 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.

- Antimicrobial Properties : The presence of thiophene and furan rings often correlates with enhanced antimicrobial activity.

- Neuroprotective Effects : Benzamide derivatives have been studied for their potential in neuroprotection and modulation of neurotransmitter systems.

The exact mechanism of action for this compound is currently under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in critical cellular pathways. For instance, benzamide derivatives have been shown to influence the activity of various kinases and receptors associated with cancer progression.

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the effects of benzamide derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting potential as chemotherapeutic agents .

- Antimicrobial Studies : Research has demonstrated that thiophene-containing compounds possess notable antibacterial properties. In vitro assays showed that derivatives similar to this compound were effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : Investigations into the neuroprotective potential of benzamide derivatives revealed their ability to modulate neurotransmitter levels in animal models, indicating possible therapeutic applications in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The presence of the furan and thiophene moieties may enhance the interaction with cancer cell targets, leading to potential therapeutic effects.

Antimicrobial Properties

Preliminary studies suggest that 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methoxybenzamide may possess antimicrobial activity. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Enzyme Inhibition

The compound's unique structure allows it to act as an enzyme inhibitor. Specific interactions with target enzymes can lead to reduced metabolic activity in pathogenic organisms, making it a candidate for developing new antimicrobial agents.

Material Science Applications

In addition to its medicinal applications, this compound is also being explored for use in material science:

Organic Electronics

The presence of conjugated systems in the molecule makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties may enhance charge transport and stability in these devices.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve the overall performance of the resulting materials.

Case Studies

Several studies have documented the applications of similar compounds:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related thiophene derivative exhibited potent anticancer activity against various cancer cell lines. This study highlights the potential for further exploration of this compound as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) showed that compounds with furan and thiophene rings displayed significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. This suggests that this compound could be further investigated for its antimicrobial properties.

Comparison with Similar Compounds

Structural Analogues

Core Benzamide Derivatives

- 2-Bromo-N-(1-(4-bromophenyl)-2-oxo-2-(phenethylamino)-ethyl)-5-methoxybenzamide (5o): Shares the bromo-methoxybenzamide backbone but replaces the thiophene-furan side chain with a phenethylamino-oxoethyl group.

- 2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide (1g): Features a tert-butylamino-oxoethyl side chain, which may improve solubility but reduce π-π stacking interactions critical for target binding .

Thiophene-Containing Derivatives

- 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]-acetamide (3i): Incorporates a benzo[b]thiophene ring and trimethoxybenzoyl group.

- N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide : Retains the bromo-methoxybenzamide core but adds a benzo[d]thiazole-thio group, which is linked to antibiofilm activity in Gram-positive bacteria .

Furan-Containing Derivatives

- 5-Bromo-3-methyl-2(5H)-furanone: A simplified furan derivative synthesized via bromination of 3-methyl-2(5H)-furanone.

Antimicrobial Activity

- Thiophene-furan hybrids (e.g., 5-nitrothiophene derivatives) exhibit potent activity against multidrug-resistant Staphylococcus aureus due to their ability to disrupt bacterial membranes .

- Bromo-methoxybenzamide derivatives (e.g., compound 3i) show moderate antibacterial activity (MIC: 8–16 µg/mL) against E. coli and S. aureus .

Physicochemical Properties

- Melting Points : Thiophene-benzamide analogs typically melt between 150–200°C (e.g., 3i: 164–166°C; 5o: 191–192°C) , suggesting the target compound may similarly exhibit high thermal stability.

- Solubility : Methoxy groups enhance aqueous solubility compared to hydroxyl analogs (e.g., compound 49 in ). The furan-thiophene side chain may further improve lipid solubility, aiding membrane penetration.

Structural and Computational Insights

- Crystallography : Analogous compounds (e.g., 5o) are characterized via X-ray diffraction using SHELX software , a method applicable to the target compound for confirming stereochemistry.

Q & A

Q. What are the common synthetic routes for 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methoxybenzamide, and what critical reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

- Step 1: Bromination of 2-methoxybenzoic acid derivatives to introduce the bromine substituent (analogous to methods in and ).

- Step 2: Amide coupling using carbodiimide catalysts (e.g., EDC/HOBt) to link the benzamide core to the thiophene-ethyl-furan moiety (similar to ).

- Critical Conditions:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature Control: 60–80°C for amidation to minimize side reactions.

- Purification: Column chromatography with ethyl acetate/hexane gradients (yield: 70–85%).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- 1H/13C NMR: Focus on:

- Benzamide protons (δ 7.2–8.1 ppm, aromatic), methoxy singlet (δ 3.8–4.0 ppm), and furan/thiophene protons (δ 6.5–7.5 ppm).

- Carbon signals for bromine (C-Br: ~110 ppm) and carbonyl (C=O: ~165 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with isotopic pattern for bromine (1:1 ratio for 79Br/81Br).

- IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and aromatic C-Br (~550 cm⁻¹).

Q. What initial biological screening protocols are recommended to assess its pharmacological potential?

Methodological Answer:

- Antimicrobial Assays: Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation.

- Controls: Include DMSO (vehicle) and reference drugs (e.g., cisplatin for cytotoxicity).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization: Use identical cell lines, incubation times, and serum concentrations.

- Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with SPR (Surface Plasmon Resonance) for binding affinity.

- Meta-Analysis: Compare structural analogs (e.g., furan vs. thiophene substitutions) to identify SAR trends ().

Q. What strategies optimize synthetic pathways for scalability and reduced by-products?

Methodological Answer:

- Flow Chemistry: Continuous bromination reduces exothermic risks and improves yield ().

- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of thiophene-ethyl-furan moieties.

- By-Product Mitigation: Add molecular sieves during amidation to absorb H₂O and shift equilibrium.

Q. How do furan and thiophene moieties influence reactivity and bioactivity compared to analogs?

Methodological Answer:

- Reactivity: Furan’s oxygen enhances electrophilic substitution at the 3-position, while thiophene’s sulfur stabilizes radical intermediates ().

- Bioactivity: Thiophene-ethyl-furan groups improve membrane permeability (logP ~3.5 vs. ~2.8 for phenyl analogs).

- Computational Validation: DFT calculations show furan’s HOMO-LUMO gap (~5.1 eV) correlates with redox activity in biological systems.

Q. What crystallographic challenges arise in determining this compound’s structure, and how can SHELX software address them?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.